Tripelennamine-d4 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripelennamine-d4 (hydrochloride) is a deuterated form of tripelennamine hydrochloride, a first-generation antihistamine. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tripelennamine due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripelennamine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the tripelennamine molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route involves the reaction of N-benzyl-N-methyl-2-pyridinamine with deuterated methylamine under controlled conditions to yield the deuterated product .
Industrial Production Methods
Industrial production of tripelennamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Tripelennamine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as silver (III) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Silver (III) in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: The major product formed is ((di-methyl-amino)-methyl)(pyridin-2-yl)-amino (phenyl) methanol.
Reduction: The major product is the reduced form of tripelennamine-d4.
Substitution: The major products are substituted derivatives of tripelennamine-d4.
Scientific Research Applications
Tripelennamine-d4 (hydrochloride) is widely used in scientific research, including:
Biology: Employed in studies to understand the interaction of antihistamines with histamine receptors.
Medicine: Used in pharmacological research to investigate the efficacy and safety of antihistamines.
Industry: Utilized in the development of new antihistamine formulations and in quality control processes.
Mechanism of Action
Tripelennamine-d4 (hydrochloride) exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose . The molecular targets include the H1 receptors located on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Brompheniramine: Similar to chlorpheniramine, used for allergy relief.
Uniqueness
Tripelennamine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic studies and in the development of new antihistamine formulations .
Properties
Molecular Formula |
C16H22ClN3 |
---|---|
Molecular Weight |
295.84 g/mol |
IUPAC Name |
N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2; |
InChI Key |
FSSICIQKZGUEAE-QJUQVXHISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.